molecular formula C17H17NO5S B6412736 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-00-7

2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412736
CAS RN: 1261941-00-7
M. Wt: 347.4 g/mol
InChI Key: DZBOPBDXUWHDOJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or HPSB, is a chemical compound that has been studied for its potential applications in scientific research. HPSB is a type of sulfonamide, a class of compounds known for their ability to act as inhibitors of enzymes. HPSB has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX) and cytochrome P450 (CYP). The potential of HPSB to inhibit these enzymes has led to its use in laboratory experiments and research studies.

Mechanism of Action

The mechanism of action of HPSB is not yet fully understood. It is believed that HPSB binds to the active site of the enzyme and inhibits its activity. The binding of HPSB to the enzyme is thought to be reversible and is dependent on the concentration of the compound.
Biochemical and Physiological Effects
HPSB has been found to inhibit the activity of cyclooxygenase-2 (2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%-2) and cytochrome P450 enzymes. Inhibition of these enzymes can lead to a decrease in the production of certain hormones and other compounds that are involved in physiological processes. Inhibition of 2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%-2 has been found to reduce inflammation and pain, while inhibition of cytochrome P450 can lead to an increase in the effectiveness of certain drugs.

Advantages and Limitations for Lab Experiments

The use of HPSB in laboratory experiments and research studies has several advantages. HPSB is a relatively inexpensive compound and is easy to synthesize. It is also a reversible inhibitor, which means that it can be used to study the effects of enzyme inhibition without permanently inhibiting the enzyme. However, HPSB has some limitations as well. It is not as potent as other inhibitors and its effects are not always consistent.

Future Directions

The potential of HPSB to inhibit enzymes has led to its use in laboratory experiments and research studies. However, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of HPSB. Additionally, further research is needed to explore the potential of HPSB to inhibit other enzymes and to develop new drugs and treatments based on its inhibition. Other future directions for research include the study of the effects of HPSB on drug metabolism and the development of new methods for synthesizing HPSB.

Synthesis Methods

HPSB can be synthesized from the reaction of aniline with 3-(pyrrolidinylsulfonyl)benzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C for 2 hours. The product is then purified by recrystallization from a mixture of ethanol and water. The final product is a white solid with a melting point of 220°C.

Scientific Research Applications

HPSB has been used in laboratory experiments and research studies as an inhibitor of cyclooxygenase-2 (2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%-2) and cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, hormones, and other compounds. The potential of HPSB to inhibit these enzymes has been studied in a variety of contexts, including the development of new drugs and the study of drug metabolism.

properties

IUPAC Name

2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(6-7-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOPBDXUWHDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692314
Record name 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-00-7
Record name 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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